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Compound of Interest

Compound Name: 2-(3-Hydroxypropyl)phenol

CAS No.: 1481-92-1

Cat. No.: B073537 Get Quote

Executive Summary
This technical guide details the structural elucidation and characterization of 2-(3-
Hydroxypropyl)phenol (CAS: 13398-94-2), a bifunctional aromatic alcohol often encountered

as a lignin metabolite or a synthetic intermediate. Unlike simple phenols, this molecule presents

a unique analytical challenge due to its dual hydroxyl functionality (phenolic vs. aliphatic) and

its propensity for intramolecular cyclization.

This guide moves beyond static spectral lists, offering a self-validating experimental workflow.

We demonstrate how to synthesize the target from a stable precursor (dihydrocoumarin),

characterize it using high-resolution spectroscopy (NMR, IR, MS), and chemically validate the

structure through reversible cyclization.

Synthesis & Isolation: The Self-Validating Protocol
To ensure the integrity of the analytical standard, we employ a "synthesis-as-proof" approach.

The target molecule is generated via the reductive ring-opening of dihydrocoumarin (3,4-

dihydro-2H-1-benzopyran-2-one). This precursor provides a defined carbon skeleton, ensuring

that the resulting open-chain product maintains the ortho substitution pattern.

Experimental Protocol: Reductive Ring Opening
Objective: Convert dihydrocoumarin to 2-(3-hydroxypropyl)phenol.
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Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) in anhydrous

Tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0°C.

Addition: Dropwise add a solution of dihydrocoumarin (1.0 eq) in anhydrous THF. The

reaction is exothermic; maintain temperature <10°C.

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (SiO₂,

30% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a more polar spot (

).

Quench: Carefully quench with Fieser method (

g LiAlH₄ requires

mL H₂O,

mL 15% NaOH,

mL H₂O).

Workup: Filter the granular precipitate. Acidify the filtrate to pH 6 with dilute HCl to ensure the

phenolic oxygen is protonated. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Purification: Recrystallize from benzene/hexanes or purify via flash column chromatography.

Yield: Typically >90%. Physical State: Viscous colorless oil or low-melting solid (mp 51–54°C).

Analytical Strategy & Logic
The elucidation relies on a triangulation of three spectral domains, confirmed by a chemical

derivative.
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Figure 1: The structural elucidation workflow, highlighting the reversible chemical validation

loop.

Mass Spectrometry (MS)
Technique: GC-MS (EI, 70 eV).

The mass spectrum provides the first evidence of the molecular formula (

) and reveals the molecule's tendency to dehydrate.
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Ion (

)
Intensity Assignment Mechanistic Insight

152 Moderate

Molecular ion

confirming MW

152.19.

134 High

Diagnostic: Rapid loss

of water. This is

facilitated by the ortho

position, likely forming

a cyclic ion (chroman-

like structure).

107 Moderate

Hydroxytropylium ion

(typical of alkyl

phenols).

77 Low Phenyl cation.

Interpretation: The prominent peak at

134 is highly characteristic. Unlike para-substituted isomers, the ortho isomer can eliminate
water via a 6-membered transition state to form a stable cyclic species, mirroring the chemical
reactivity of the molecule.

Infrared Spectroscopy (IR)
Technique: FT-IR (Neat film on NaCl).

IR serves primarily to confirm the reduction of the lactone and the presence of hydrogen

bonding.

3200–3450 cm⁻¹ (Strong, Broad): O-H stretching. The broadness indicates significant

intermolecular hydrogen bonding, typical of diols/phenols.

2850–2950 cm⁻¹ (Medium): Aliphatic C-H stretching (propyl chain).

1590, 1490 cm⁻¹ (Medium, Sharp): Aromatic ring breathing modes.
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1230 cm⁻¹ (Strong): Phenolic C-O stretch.

1040 cm⁻¹ (Strong): Primary alcohol C-O stretch (

).

Absence of 1760 cm⁻¹: The disappearance of the carbonyl peak from the dihydrocoumarin

precursor is the primary metric for reaction completion.

NMR Spectroscopy: The Definitive Proof
Technique: 400 MHz ¹H NMR / 100 MHz ¹³C NMR in DMSO-

or CDCl₃.

NMR provides the connectivity map. We distinguish the acidic phenolic proton from the

aliphatic alcohol proton and verify the ortho substitution.

¹H NMR Data (DMSO- )
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Shift (

, ppm)
Mult. Integ. Assignment

Structural
Justification

9.15 s 1H Ar-OH

Phenolic OH.

Downfield due to

oxygen

attachment and

acidity.

Exchangeable

with

.

7.05 dd 1H Ar-H (6)
Ortho to alkyl

group.

6.98 td 1H Ar-H (4)
Meta to OH,

Para to alkyl.

6.75 dd 1H Ar-H (3)

Ortho to OH.

Shielded by

electron-donating

OH.

6.70 td 1H Ar-H (5)
Meta to alkyl,

Para to OH.

4.45 t 1H R-OH

Aliphatic OH.

Shows coupling (

Hz) to adjacent

methylene in

DMSO (dry).

3.42 q/t 2H -CH₂

Hydroxymethyl

group (

).

2.55 t 2H
-CH₂

Benzylic

methylene (
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).

1.68 quint 2H -CH₂

Middle

methylene (

).

Note: In

, the OH protons often appear as broad singlets and may drift depending on
concentration/temperature.

¹³C NMR Data (DMSO- )
Shift (

, ppm)
Type Assignment

155.8 C (quat)
C-OH (Phenolic carbon).

Deshielded by oxygen.

130.1 CH Ar-C (6).

128.5 C (quat) C-Alkyl (Ipso carbon).

127.3 CH Ar-C (4).

119.2 CH Ar-C (5).

115.4 CH
Ar-C (3). Shielded ortho

position.[1]

60.8 -C (Aliphatic alcohol carbon).

32.5 -C (Middle methylene).

26.4 -C (Benzylic carbon).

Chemical Validation: The Cyclization Test
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To satisfy the "Trustworthiness" pillar of E-E-A-T, we perform a chemical reversal. The structure

is confirmed if acid-catalyzed dehydration regenerates the starting lactone.

Protocol:

Dissolve 50 mg of the elucidated product in 5 mL Toluene.

Add a catalytic crystal of p-Toluenesulfonic acid (pTsOH).

Reflux for 1 hour (or use a Dean-Stark trap).

Result: The IR spectrum will show the re-emergence of the lactone carbonyl band at 1760

cm⁻¹. The product will co-spot with authentic dihydrocoumarin on TLC.

2-(3-Hydroxypropyl)phenol
(Open Chain)

Dihydrocoumarin
(Cyclic Lactone)

 H+ / Heat
(-H2O)

 LiAlH4 / THF
(Reduction)

Click to download full resolution via product page

Figure 2: The reversible chemical pathway serves as definitive structural proof.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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